molecular formula C20H21ClN2O2 B5726440 N-[3-chloro-4-(4-morpholinyl)phenyl]-1-phenylcyclopropanecarboxamide

N-[3-chloro-4-(4-morpholinyl)phenyl]-1-phenylcyclopropanecarboxamide

Cat. No. B5726440
M. Wt: 356.8 g/mol
InChI Key: AVNOJKUWBRERCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-chloro-4-(4-morpholinyl)phenyl]-1-phenylcyclopropanecarboxamide, also known as CPP-115, is a potent inhibitor of an enzyme called gamma-aminobutyric acid aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of the neurotransmitter GABA, which plays a critical role in regulating brain activity. By inhibiting GABA-AT, CPP-115 increases GABA levels in the brain, which has potential therapeutic applications for a variety of neurological and psychiatric disorders.

Mechanism of Action

N-[3-chloro-4-(4-morpholinyl)phenyl]-1-phenylcyclopropanecarboxamide inhibits GABA-AT, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA-AT, N-[3-chloro-4-(4-morpholinyl)phenyl]-1-phenylcyclopropanecarboxamide increases GABA levels in the brain, which can have a calming effect and reduce seizure activity.
Biochemical and physiological effects:
N-[3-chloro-4-(4-morpholinyl)phenyl]-1-phenylcyclopropanecarboxamide has been shown to increase GABA levels in the brain, which can have a variety of effects on brain function and behavior. GABA is an inhibitory neurotransmitter that helps regulate brain activity and can have a calming effect on the brain. By increasing GABA levels, N-[3-chloro-4-(4-morpholinyl)phenyl]-1-phenylcyclopropanecarboxamide can reduce seizure activity and may have potential therapeutic applications for a variety of neurological and psychiatric disorders.

Advantages and Limitations for Lab Experiments

N-[3-chloro-4-(4-morpholinyl)phenyl]-1-phenylcyclopropanecarboxamide has several advantages for laboratory experiments, including its potency and selectivity for GABA-AT. However, N-[3-chloro-4-(4-morpholinyl)phenyl]-1-phenylcyclopropanecarboxamide is also relatively unstable and can degrade over time, which can be a limitation for long-term studies. Additionally, N-[3-chloro-4-(4-morpholinyl)phenyl]-1-phenylcyclopropanecarboxamide is not very soluble in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on N-[3-chloro-4-(4-morpholinyl)phenyl]-1-phenylcyclopropanecarboxamide, including exploring its potential therapeutic applications in a variety of neurological and psychiatric disorders. Additionally, further studies are needed to understand the biochemical and physiological effects of N-[3-chloro-4-(4-morpholinyl)phenyl]-1-phenylcyclopropanecarboxamide and its potential side effects. Finally, research is needed to develop more stable and soluble forms of N-[3-chloro-4-(4-morpholinyl)phenyl]-1-phenylcyclopropanecarboxamide for use in laboratory experiments and potential clinical applications.

Synthesis Methods

N-[3-chloro-4-(4-morpholinyl)phenyl]-1-phenylcyclopropanecarboxamide can be synthesized using a multi-step process starting with commercially available starting materials. The synthesis involves several key steps, including the preparation of an intermediate compound and the final coupling of the phenylcyclopropane carboxylic acid with the amine group.

Scientific Research Applications

N-[3-chloro-4-(4-morpholinyl)phenyl]-1-phenylcyclopropanecarboxamide has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including epilepsy, addiction, and anxiety. Preclinical studies have shown that N-[3-chloro-4-(4-morpholinyl)phenyl]-1-phenylcyclopropanecarboxamide can increase GABA levels in the brain and reduce seizure activity in animal models of epilepsy. Clinical trials have also shown promising results in treating cocaine addiction and anxiety disorders.

properties

IUPAC Name

N-(3-chloro-4-morpholin-4-ylphenyl)-1-phenylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O2/c21-17-14-16(6-7-18(17)23-10-12-25-13-11-23)22-19(24)20(8-9-20)15-4-2-1-3-5-15/h1-7,14H,8-13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVNOJKUWBRERCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)N4CCOCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-chloro-4-(morpholin-4-yl)phenyl]-1-phenylcyclopropanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.